KLF11 Human Pre-designed siRNA Set A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

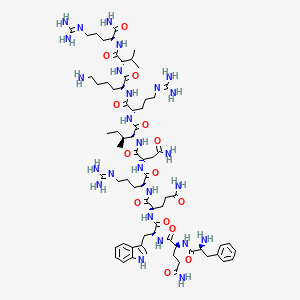

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H112N26O14/c1-5-37(4)55(66(109)91-46(23-15-31-84-69(80)81)58(101)88-44(20-11-12-28-70)62(105)94-54(36(2)3)65(108)86-43(56(75)99)21-13-29-82-67(76)77)95-64(107)50(34-53(74)98)93-59(102)45(22-14-30-83-68(78)79)89-60(103)48(25-27-52(73)97)90-63(106)49(33-39-35-85-42-19-10-9-18-40(39)42)92-61(104)47(24-26-51(72)96)87-57(100)41(71)32-38-16-7-6-8-17-38/h6-10,16-19,35-37,41,43-50,54-55,85H,5,11-15,20-34,70-71H2,1-4H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,99)(H,86,108)(H,87,100)(H,88,101)(H,89,103)(H,90,106)(H,91,109)(H,92,104)(H,93,102)(H,94,105)(H,95,107)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t37-,41-,43-,44-,45-,46-,47-,48-,49-,50-,54-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIROSQHTQDVQTI-JDJCIBPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H112N26O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1529.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Role of KLF11: A Gatekeeper of Cell Cycle Progression and Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Krüppel-like factor 11 (KLF11), also known as TGF-β-inducible early gene 2 (TIEG2), is a zinc finger transcription factor that plays a pivotal role in cellular homeostasis by regulating fundamental processes such as cell cycle progression and apoptosis. As a member of the Sp1/KLF family of transcription factors, KLF11 can function as both a transcriptional activator and repressor, exhibiting context-dependent effects on gene expression. Its intricate involvement in the transforming growth factor-beta (TGF-β) signaling pathway positions it as a critical mediator of cell growth control and a potential therapeutic target in various diseases, including cancer. This technical guide provides a comprehensive overview of the molecular mechanisms by which KLF11 governs cell cycle and apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

KLF11 in Cell Cycle Progression: A Brake on Proliferation

KLF11 predominantly acts as a negative regulator of cell cycle progression, primarily by inducing cell cycle arrest at the G1/S and S phases. This inhibitory effect is orchestrated through its ability to modulate the expression of key cell cycle regulators.

One of the primary mechanisms by which KLF11 halts cell cycle progression is through its potentiation of the anti-proliferative effects of the TGF-β signaling pathway.[1][2][3] Upon TGF-β stimulation, the Smad protein complex translocates to the nucleus and induces the expression of KLF11.[3][4] KLF11, in turn, transcriptionally represses Smad7, an inhibitory Smad that acts as a negative feedback regulator of TGF-β signaling.[5][6] By silencing Smad7, KLF11 amplifies and sustains the TGF-β-mediated growth-inhibitory signals.[5]

Furthermore, KLF11 directly targets and represses the transcription of key cyclins, most notably Cyclin A2.[7] The downregulation of Cyclin A2, a critical regulator of the S and G2/M phases, leads to an S-phase arrest.[3] In some cellular contexts, KLF11 has also been implicated in the regulation of other cell cycle-related genes, including p21 and p27.[8][9]

Quantitative Data on KLF11-Mediated Cell Cycle Arrest

The following table summarizes the quantitative effects of KLF11 modulation on cell cycle distribution in various cell lines.

| Cell Line | KLF11 Modulation | Change in G0/G1 Phase (%) | Change in S Phase (%) | Change in G2/M Phase (%) | Reference |

| Pancreatic Cancer Cells | Overexpression | 12.0 ± 1.4 (decrease) | 11.3 ± 2.1 (increase) | 0.5 ± 3.0 (no significant change) | [7] |

| Fibroblasts | Knockdown of piR-hsa-022095 (upregulates KLF11) | Increase (G0/G1 arrest) | Decrease | Not specified | [10] |

KLF11 in Apoptosis: A Pro-Death Signal

In addition to its role in cell cycle arrest, KLF11 is a potent inducer of apoptosis, or programmed cell death. It executes this function through both intrinsic and extrinsic apoptotic pathways.

A key mechanism of KLF11-induced apoptosis is the transcriptional repression of the anti-apoptotic protein Bcl-xL.[3] By binding to the Bcl-xL promoter, KLF11 downregulates its expression, thereby shifting the cellular balance towards a pro-apoptotic state. This reduction in Bcl-xL levels leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Specifically, KLF11 has been shown to induce the activation of Caspase-3, a key executioner caspase.[11] In some contexts, KLF11-mediated apoptosis may also involve the activation of initiator caspases like Caspase-9.[12][13]

The pro-apoptotic function of KLF11 is also intertwined with the TGF-β signaling pathway, which itself can induce apoptosis in certain cell types.[6][14] KLF11 acts as a downstream effector of TGF-β-mediated apoptosis.

Quantitative Data on KLF11-Mediated Apoptosis

The table below presents quantitative data on the impact of KLF11 on apoptosis from various studies.

| Cell Line | KLF11 Modulation | Method | Quantitative Change in Apoptosis | Reference |

| Breast Cancer Cells (MCF7, SK-BR-3, MDA-MB-231) | siRNA Knockdown | Annexin V/PI Staining | Significant increase in apoptotic cells | [5] |

| Fibroblasts | Knockdown of piR-hsa-022095 (upregulates KLF11) | Annexin V/PI Staining | Significant increase in early and late apoptotic fractions | [10] |

| H9c2 Cardiomyocytes | siRNA Knockdown | Not specified | Suppression of hypoxia/reoxygenation-induced apoptosis and caspase-3 activity | [11] |

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

KLF11 in the TGF-β Signaling Pathway

Caption: KLF11 as a mediator of TGF-β signaling.

KLF11-Mediated Regulation of Cell Cycle and Apoptosis

Caption: KLF11's downstream targets in cell cycle and apoptosis.

Experimental Workflow for ChIP-seq Analysis of KLF11 Targets

Caption: A typical workflow for a ChIP-seq experiment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of KLF11 in cell cycle progression and apoptosis.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To identify the genomic regions to which KLF11 binds.

Protocol:

-

Cross-linking: Treat cultured cells (e.g., 2-5 x 10^7 cells) with 1% formaldehyde (B43269) in culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.[1]

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. The sonication conditions (power, duration, number of cycles) must be optimized for each cell type and sonicator.[1][15]

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to KLF11 or a negative control IgG. Add protein A/G beads to pull down the antibody-protein-DNA complexes.[15]

-

Washes: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound chromatin.[16]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a DNA purification kit or phenol-chloroform extraction.[1]

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[17]

Quantitative Western Blotting

Objective: To quantify the changes in protein expression levels (e.g., Cyclin A2, Bcl-xL) upon KLF11 modulation.

Protocol:

-

Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[18]

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.[19][20]

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

Objective: To determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Harvest: Harvest cells and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[21]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[2]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[15]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[2]

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells.

Protocol:

-

Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[4][22]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells based on their fluorescence.

Conclusion

KLF11 stands as a crucial regulator at the crossroads of cell proliferation and apoptosis. Its function as a TGF-β effector, coupled with its ability to directly modulate the expression of key cell cycle and apoptotic genes, underscores its significance in maintaining cellular homeostasis. The dual nature of KLF11, acting as a tumor suppressor in some contexts and potentially a promoter in others, highlights the complexity of its regulation and function. A thorough understanding of the intricate molecular mechanisms governed by KLF11, as detailed in this guide, is paramount for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell growth and survival. Further research focusing on the context-dependent activities of KLF11 and its interplay with other signaling pathways will undoubtedly unveil new avenues for therapeutic intervention.

References

- 1. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 2. licorbio.com [licorbio.com]

- 3. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. KLF11 promotes the proliferation of breast cancer cells by inhibiting p53-MDM2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Krüppel-like Factor 4 Induces p27Kip1 Expression in and Suppresses the Growth and Metastasis of Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Knockdown of KLF11 attenuates hypoxia/reoxygenation injury via JAK2/STAT3 signaling in H9c2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of caspase-9 activity by differential binding to the apoptosome complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of the expression of caspase-9 by the transcription factor activator protein-4 in glucocorticoid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. cusabio.com [cusabio.com]

- 17. youtube.com [youtube.com]

- 18. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 19. bitesizebio.com [bitesizebio.com]

- 20. bio-rad.com [bio-rad.com]

- 21. protocols.io [protocols.io]

- 22. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]

KLF11 Signaling Pathways in Cancer Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Krüppel-like factor 11 (KLF11), a member of the Sp/KLF family of zinc-finger transcription factors, has emerged as a critical regulator of cellular processes frequently dysregulated in cancer. Initially identified as a TGF-β inducible immediate early gene, KLF11 plays a multifaceted role in oncogenesis, acting as both a tumor suppressor and, in certain contexts, a promoter of malignant progression. Its intricate involvement in the transforming growth factor-beta (TGF-β) signaling pathway, coupled with its regulation by other oncogenic signals such as the Ras-MAPK pathway, positions KLF11 as a pivotal node in cancer biology. This technical guide provides a comprehensive overview of the core KLF11 signaling pathways implicated in cancer development, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate comparative analysis.

The Dual Role of KLF11 in Cancer

KLF11 exhibits a context-dependent dual role in cancer, a phenomenon largely dictated by the cellular environment and the presence of other oncogenic mutations.

-

Tumor Suppressor: In its canonical role, KLF11 functions as a tumor suppressor by potentiating the anti-proliferative and pro-apoptotic effects of the TGF-β pathway.[1][2] It mediates growth inhibition in various cell types, including pancreatic epithelial cells.[2] This tumor-suppressive function is often lost in cancer through mechanisms such as promoter hypermethylation, which silences KLF11 expression.[1][3] For instance, significantly higher methylation levels of the KLF11 promoter have been observed in non-small cell lung cancer (NSCLC) tissues compared to normal tissues (P = 0.0001).[4] In breast cancer, KLF11 promoter hypermethylation is associated with low expression and a higher rate of metastases.[1]

-

Oncogenic Functions: Conversely, in some cancers, KLF11 can have tumor-promoting effects. In hepatocellular carcinoma, KLF11 has been shown to promote proliferation, local invasion, and distant migration.[1] Furthermore, studies in breast cancer have associated high KLF11 expression with more aggressive, highly proliferative subtypes and a poorer prognosis.[5]

Core Signaling Pathways Involving KLF11

The KLF11-TGF-β Signaling Axis

KLF11 is a key mediator of the TGF-β signaling pathway. The canonical TGF-β pathway is initiated by ligand binding to the TGF-β type II receptor, which then recruits and phosphorylates the type I receptor. This activated receptor complex phosphorylates receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. The phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes, including KLF11.[2]

Once expressed, KLF11 participates in a feed-forward loop to enhance TGF-β signaling. It achieves this by transcriptionally repressing Smad7, an inhibitory Smad that acts as a negative feedback regulator of the pathway.[6] By suppressing Smad7, KLF11 sustains the TGF-β signal, promoting downstream effects like cell cycle arrest and apoptosis.[2]

Figure 1: KLF11 in the canonical TGF-β signaling pathway.

Disruption of KLF11 Function by the Erk/MAPK Pathway

In many cancers, particularly those with activating Ras mutations (e.g., pancreatic cancer), the Erk/MAPK signaling pathway is constitutively active. This aberrant signaling directly impacts KLF11's tumor-suppressive function. Activated Erk phosphorylates KLF11 at serine/threonine residues adjacent to its Sin3A-interacting domain (SID).[2] This phosphorylation event disrupts the interaction between KLF11 and the mSin3A corepressor complex.[2]

The KLF11-mSin3A complex is essential for the transcriptional repression of target genes, including Smad7. When this interaction is abrogated, KLF11 can no longer effectively repress Smad7 transcription. The resulting increase in Smad7 levels leads to the inhibition of TGF-β signaling, allowing cancer cells to escape the cytostatic effects of TGF-β and continue to proliferate.[2]

References

- 1. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Promoter DNA methylation is associated with KLF11 expression in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Methylation Analysis of KLF11 and PCDH9 Genes in Patients with Non-Small Cell Lung Cancer | Nooshin | Cancer and Clinical Oncology | CCSE [ccsenet.org]

- 5. KLF11 is an independent negative prognostic factor for breast cancer from a cohort study and induces proliferation and inhibits apoptosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tieg3/Klf11 induces apoptosis in OLI-neu cells and enhances the TGF-beta signaling pathway by transcriptional repression of Smad7 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Silence: An In-depth Technical Guide to siRNA and Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of small interfering RNA (siRNA)-mediated gene silencing. From the fundamental mechanisms of RNA interference (RNAi) to detailed experimental protocols and data analysis, this document serves as a technical resource for professionals engaged in genetic research and therapeutic development.

The Mechanism of RNA Interference: A Symphony of Cellular Machinery

At the heart of gene silencing lies the RNA interference (RNAi) pathway, a natural cellular process that regulates gene expression. Exogenously introduced siRNAs harness this pathway to achieve targeted knockdown of specific messenger RNA (mRNA) molecules.

The process begins with the introduction of a double-stranded siRNA molecule into the cytoplasm. This synthetic siRNA mimics the natural products of the Dicer enzyme.[1] Once inside the cell, the siRNA is recognized and incorporated into a multi-protein complex known as the RNA-induced silencing complex (RISC).[2] Within the RISC, the siRNA duplex is unwound, and one strand, the "passenger strand," is cleaved and discarded. The other strand, the "guide strand," remains associated with the RISC and serves as a template to identify complementary mRNA sequences.

The RISC, now programmed with the guide strand, scans the cytoplasm for mRNA molecules with a complementary sequence. Upon binding to the target mRNA, the Argonaute-2 (Ago2) protein, a key component of the RISC, cleaves the mRNA. This cleavage event marks the mRNA for degradation by cellular nucleases, effectively preventing its translation into a protein and thereby silencing the gene.[3]

Quantitative Data on siRNA Efficiency and Specificity

The success of any gene silencing experiment hinges on the efficiency of siRNA delivery and the specificity of its action. Below are tables summarizing quantitative data on these critical aspects.

In Vitro Transfection Efficiency

The choice of transfection reagent significantly impacts the efficiency of siRNA delivery into cells. The following table compares the knockdown efficiency of various commercially available transfection reagents in different cell lines.

| Transfection Reagent | Cell Line | siRNA Concentration | Knockdown Efficiency (%) |

| Lipofectamine™ RNAiMAX | HeLa | 10 nM | ~90%[1] |

| Lipofectamine™ RNAiMAX | A549 | 0.1 - 1.0 µL reagent | High[4] |

| Lipofectamine™ RNAiMAX | HepG2 | Optimized | High[5] |

| DharmaFECT™ | Various | Optimized | High[6] |

| jetPRIME® | Difficult-to-transfect | Optimized | High[6] |

| CALNP RNAi | RAW264.7 | 2 nM | >80%[7] |

| Traditional Reagents | RAW264.7 | 10 nM | <50%[7] |

In Vivo siRNA Delivery and Gene Silencing

Delivering siRNA to target tissues in a living organism presents a greater challenge. Various strategies have been developed to enhance in vivo delivery and achieve therapeutic gene silencing.

| Delivery Method | Target Tissue | siRNA Dose | Knockdown Efficiency (%) |

| Lipid Nanoparticles (LNP) | Liver | ~0.005 mg/kg | High[8] |

| Lipid Nanoparticles (LNP) | Leukemia cells (in vivo) | - | 60%[8] |

| Polymer-based Nanoparticles | Lung (endothelial cells) | 0.6 mg/kg | >75%[9] |

| Polymer-based Nanoparticles | Primary brain cancer cells | 20 nM | 91 ± 1%[10] |

| Cholesterol Conjugate | Liver | 50 mg/kg | ~50%[11] |

| N-acetylgalactosamine Conjugate | Liver | ~6 mg/kg | ~70%[12] |

Off-Target Effects and Concentration Dependence

A critical consideration in siRNA experiments is the potential for off-target effects, where the siRNA silences unintended genes. These effects are often concentration-dependent.

| siRNA Concentration | Number of Off-Target Transcripts Down-regulated >2-fold |

| 25 nM | 56[13] |

| 10 nM | 30[13] |

| 1 nM | 0[14] |

Experimental Protocols

Detailed and reproducible protocols are essential for successful gene silencing experiments. The following sections provide step-by-step methodologies for key procedures.

Experimental Workflow Overview

A typical siRNA experiment follows a structured workflow from initial design to final validation.

Protocol for siRNA Transfection using Lipofectamine™ RNAiMAX

This protocol is optimized for transfecting adherent cells in a 24-well plate format.[1][15][16]

Materials:

-

Lipofectamine™ RNAiMAX Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

siRNA stock solution (e.g., 20 µM)

-

Adherent cells in culture

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Dilution: For each well to be transfected, dilute 1.2 µL of a 20 µM siRNA stock solution into 50 µL of Opti-MEM™ I Medium. Mix gently.

-

Lipofectamine™ RNAiMAX Dilution: Gently mix the Lipofectamine™ RNAiMAX reagent. For each well, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.

-

Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

Transfection: Add the 100 µL of the siRNA-lipid complex mixture drop-wise to each well containing cells and medium. Gently rock the plate back and forth to distribute the complexes evenly.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assessing gene knockdown. The optimal incubation time will depend on the target gene and cell type.

Protocol for Validation of Gene Silencing by quantitative RT-PCR (qPCR)

This protocol outlines the steps to quantify the reduction in target mRNA levels following siRNA transfection.[17][18]

Materials:

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Forward and reverse primers for the target gene and a housekeeping gene

-

qPCR instrument

Procedure:

-

RNA Isolation: At the desired time point post-transfection (typically 24-72 hours), harvest the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reactions by combining the cDNA template, forward and reverse primers for the target gene or housekeeping gene, and the qPCR master mix. Include a no-template control for each primer set.

-

qPCR Run: Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the specific master mix and primers used.

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene in both the siRNA-treated and control samples.

-

Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene).

-

Calculate the ΔΔCt: ΔΔCt = ΔCt(siRNA-treated sample) - ΔCt(control sample).

-

Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt.

-

Calculate the percentage of knockdown: % Knockdown = (1 - Fold Change) * 100.[18]

-

Protocol for Validation of Gene Silencing by Western Blotting

This protocol describes the detection and quantification of protein level reduction after siRNA-mediated knockdown.[19][20]

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody specific to a loading control protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Harvest cells at the desired time point post-transfection and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Quantification: Quantify the band intensities for the target protein and the loading control using image analysis software. Normalize the target protein intensity to the loading control intensity for each sample. Compare the normalized intensity of the siRNA-treated samples to the control samples to determine the percentage of protein knockdown.

Conclusion

siRNA-mediated gene silencing is a powerful and versatile tool for researchers and drug development professionals. A thorough understanding of the underlying mechanisms, careful experimental design, and rigorous validation are paramount to obtaining reliable and reproducible results. This guide provides a foundational framework for the successful application of siRNA technology, from the initial experimental concept to the final data interpretation. As our understanding of the RNAi pathway continues to evolve, so too will the precision and efficacy of siRNA-based approaches in both basic research and clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. siRNA Design, Manufacturing, Transfection & Detection [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Lipofectamine RNAiMAX Transfection Reagent—In Vitro Delivery of siRNA | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]

- 7. A comprehensive comparative analysis of transfection reagents for siRNA delivery [jcps.bjmu.edu.cn]

- 8. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Delivery of siRNA via VIPER Polymer System to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Improving siRNA Delivery In Vivo Through Lipid Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current Development of siRNA Bioconjugates: From Research to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]

- 14. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. genscript.com [genscript.com]

- 16. RNAiMAX Reverse Transfections Lipofectamine | Thermo Fisher Scientific - NL [thermofisher.com]

- 17. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]

- 18. horizondiscovery.com [horizondiscovery.com]

- 19. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. licorbio.com [licorbio.com]

The Core Mechanism of RNA Interference (RNAi) in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of RNA interference (RNAi) in mammalian cells. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are leveraging RNAi technology for gene function studies and therapeutic applications. This guide details the molecular players and pathways, offers structured quantitative data, provides detailed experimental protocols, and includes visualizations of key processes to facilitate a deeper understanding of this powerful gene silencing mechanism.

Introduction to RNA Interference

RNA interference (RNAi) is a natural and highly conserved biological process in eukaryotic cells that regulates gene expression in a sequence-specific manner.[1][2] This post-transcriptional gene silencing mechanism is mediated by small non-coding RNA molecules, primarily small interfering RNAs (siRNAs) and microRNAs (miRNAs), which guide the degradation or translational repression of their complementary messenger RNA (mRNA) targets.[1][2][3][4] The discovery of RNAi has revolutionized functional genomics and has opened up new avenues for therapeutic interventions against a wide range of diseases.[5][6][7]

Core Molecular Machinery of the RNAi Pathway

The RNAi pathway in mammalian cells involves a series of coordinated steps orchestrated by a set of key protein and RNA molecules. The two main branches of the RNAi pathway, the siRNA and miRNA pathways, converge at the RNA-induced silencing complex (RISC).

The siRNA Pathway: Silencing by Exogenous and Endogenous dsRNA

The siRNA pathway is typically initiated by the presence of long double-stranded RNA (dsRNA) in the cytoplasm, which can be of exogenous origin (e.g., from viral replication or experimentally introduced) or endogenous origin (e.g., from overlapping transcripts or transposons).[1][2][8] However, in most mammalian cells, long dsRNA molecules trigger a potent interferon response, leading to a general shutdown of protein synthesis.[1][8] To circumvent this, RNAi experiments in mammalian cells predominantly utilize short, chemically synthesized siRNAs of approximately 21-23 nucleotides in length.[1][8][9]

The key steps in the siRNA pathway are as follows:

-

Dicer Processing: Long dsRNAs are cleaved by a ribonuclease III enzyme called Dicer into short, 21-23 nucleotide siRNA duplexes with characteristic 2-nucleotide 3' overhangs.[1][4][10] Dicer is a multi-domain protein that acts as a molecular ruler to generate siRNAs of a precise length.[8]

-

RISC Loading: The siRNA duplex is then loaded into the RNA-induced silencing complex (RISC) .[1][4] The core of the human RISC is composed of Dicer, the transactivating response RNA-binding protein (TRBP), and an Argonaute protein, typically Argonaute2 (Ago2) .[2][10][11] This assembly is often referred to as the RISC-loading complex (RLC).[11]

-

Passenger Strand Cleavage and Ejection: Within the RISC, the siRNA duplex is unwound. The strand with the less thermodynamically stable 5' end is typically selected as the guide strand (antisense strand) , while the other strand, the passenger strand (sense strand) , is cleaved by the slicer activity of Ago2 and subsequently degraded.[1][4][12]

-

Target Recognition and Cleavage: The mature RISC, now containing the single-stranded guide siRNA, scans the cytoplasm for mRNA molecules with a sequence complementary to the guide strand.[13] Upon finding a perfectly complementary target mRNA, the Ago2 protein within the RISC catalyzes the cleavage of the mRNA, leading to its degradation and the silencing of gene expression.[12][14][15]

The miRNA Pathway: Endogenous Regulation of Gene Expression

The miRNA pathway is a crucial endogenous mechanism for regulating the expression of a vast number of genes involved in various cellular processes, including development and differentiation.[3][16][17]

The biogenesis and function of miRNAs involve the following steps:

-

Transcription and Pri-miRNA Processing: miRNA genes are transcribed, typically by RNA polymerase II, into long primary miRNA transcripts (pri-miRNAs) that contain a characteristic hairpin structure.[3][18] In the nucleus, the pri-miRNA is processed by the Microprocessor complex , which consists of the RNase III enzyme Drosha and its partner protein DGCR8 , to release a ~70 nucleotide precursor-miRNA (pre-miRNA) hairpin.[18][19]

-

Nuclear Export: The pre-miRNA is exported from the nucleus to the cytoplasm by the nuclear transport receptor Exportin-5 .[18]

-

Dicer Processing: In the cytoplasm, the pre-miRNA is further processed by Dicer , which cleaves off the terminal loop to generate a mature miRNA duplex of about 22 nucleotides.[3][20]

-

RISC Loading and Target Recognition: Similar to the siRNA pathway, the miRNA duplex is loaded into the RISC. One strand becomes the guide miRNA, which directs the RISC to its target mRNAs.[3] In mammalian cells, miRNAs typically bind to partially complementary sequences in the 3' untranslated region (3' UTR) of their target mRNAs.[3]

-

Translational Repression and mRNA Degradation: The binding of the miRNA-loaded RISC to the target mRNA primarily leads to the inhibition of protein synthesis (translational repression) and can also promote mRNA deadenylation and degradation.[3][12]

Visualization of RNAi Pathways

The siRNA Pathway

Caption: The siRNA pathway in mammalian cells.

The miRNA Pathway

Caption: The miRNA biogenesis and silencing pathway.

Quantitative Analysis of RNAi-Mediated Gene Knockdown

Example Data of siRNA Knockdown Efficiency

The following table summarizes hypothetical, yet representative, data on the knockdown efficiency of a target gene (e.g., GAPDH) in a human cell line (e.g., HeLa) using different concentrations of a specific siRNA.

| siRNA Concentration (nM) | Mean Cq (Target Gene) | Mean Cq (Housekeeping Gene) | ΔCq | ΔΔCq | Fold Change (2^-ΔΔCq) | % Knockdown |

| 0 (Control) | 22.5 | 18.0 | 4.5 | 0.0 | 1.00 | 0% |

| 1 | 24.8 | 18.1 | 6.7 | 2.2 | 0.22 | 78% |

| 5 | 26.5 | 18.0 | 8.5 | 4.0 | 0.06 | 94% |

| 10 | 27.8 | 18.2 | 9.6 | 5.1 | 0.03 | 97% |

| 50 | 28.1 | 18.1 | 10.0 | 5.5 | 0.02 | 98% |

Data is for illustrative purposes and actual results may vary depending on the target gene, siRNA sequence, cell type, and transfection efficiency.

Experimental Protocols

siRNA Transfection using Lipofection (Lipofectamine™ RNAiMAX)

This protocol provides a general guideline for siRNA transfection in a 24-well plate format. Optimization is crucial for each cell line and siRNA combination.[3][21][22]

Materials:

-

Mammalian cells of interest

-

Complete culture medium

-

Opti-MEM™ I Reduced Serum Medium

-

Lipofectamine™ RNAiMAX Transfection Reagent

-

siRNA stock solution (e.g., 20 µM)

-

Sterile microcentrifuge tubes

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.[21]

-

siRNA Preparation:

-

In a sterile microcentrifuge tube, dilute the desired amount of siRNA (e.g., 3 µl of a 10 µM stock for a final concentration of 50 nM) in 50 µl of Opti-MEM™ I medium.[21] Mix gently.

-

-

Lipofectamine™ RNAiMAX Preparation:

-

In a separate sterile microcentrifuge tube, dilute 1.5 µl of Lipofectamine™ RNAiMAX in 50 µl of Opti-MEM™ I medium.[21] Mix gently and incubate for 5 minutes at room temperature.

-

-

Complex Formation:

-

Transfection:

-

Add the 100 µl of the siRNA-lipid complex dropwise to each well containing cells and medium.

-

Gently rock the plate to ensure even distribution of the complexes.

-

-

Incubation and Analysis:

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Harvest the cells and analyze for gene knockdown at the mRNA or protein level.

-

shRNA Plasmid Transfection

This protocol provides a general method for transiently transfecting shRNA-expressing plasmids into mammalian cells using a lipid-based transfection reagent.

Materials:

-

Mammalian cells of interest

-

shRNA expression plasmid (e.g., pLKO.1-based vector)

-

Control plasmid (e.g., scrambled shRNA)

-

Transfection reagent (e.g., TurboFectin 8.0)

-

Serum-free medium (e.g., Opti-MEM I)

-

Complete culture medium

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: Approximately 18-24 hours before transfection, plate cells in a 6-well plate to achieve 50-70% confluency on the day of transfection.[5]

-

DNA-Transfection Reagent Complex Formation:

-

In a sterile tube, dilute 1 µg of the shRNA plasmid DNA in 250 µl of serum-free medium.[5]

-

Add 3 µl of TurboFectin 8.0 to the diluted DNA solution. Note: Add the transfection reagent to the diluted DNA, not the other way around.[5]

-

Mix gently by pipetting and incubate for 15 minutes at room temperature.[5]

-

-

Transfection:

-

Add the DNA-transfection reagent complex dropwise to the cells in the 6-well plate.[5]

-

Gently rock the plate to distribute the complexes evenly.

-

-

Incubation and Analysis:

-

Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.[5]

-

Harvest the cells for RNA or protein analysis to assess gene knockdown. For stable cell line generation, begin selection with the appropriate antibiotic (e.g., puromycin (B1679871) for pLKO.1 vectors) 24-48 hours post-transfection.

-

Quantification of Gene Knockdown by Quantitative Real-Time PCR (qPCR)

This protocol outlines the general steps for measuring changes in mRNA levels after RNAi.

Workflow:

Caption: Workflow for quantifying gene knockdown using qPCR.

Procedure:

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

qPCR: Perform qPCR using a real-time PCR system. Set up reactions for both the target gene and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization. Include a no-template control for each primer set.

-

Data Analysis (ΔΔCt Method):

-

Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).[23]

-

Calculate ΔΔCt: Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔΔCt = ΔCt_treated - ΔCt_control).[23]

-

Calculate Fold Change: The fold change in gene expression is calculated as 2^(-ΔΔCt).[23]

-

Calculate Percentage Knockdown: Percentage knockdown = (1 - 2^(-ΔΔCt)) * 100.

-

Off-Target Effects in RNAi

Mechanisms of Off-Target Effects:

-

Seed Region Homology: The "seed" region (nucleotides 2-8) of the siRNA guide strand can have partial complementarity to the 3' UTR of unintended mRNAs, leading to miRNA-like silencing of these off-targets.

-

Immune Stimulation: As mentioned earlier, long dsRNA can trigger an interferon response. Even some siRNAs can activate innate immune pathways, leading to non-specific changes in gene expression.

-

Saturation of the RNAi Machinery: High concentrations of exogenous siRNAs or shRNAs can saturate the endogenous RNAi machinery, potentially interfering with the processing and function of endogenous miRNAs.

Strategies to Minimize Off-Target Effects:

-

Use the Lowest Effective Concentration: Titrate the siRNA or shRNA to determine the lowest concentration that achieves significant on-target knockdown.

-

Careful siRNA/shRNA Design: Utilize advanced design algorithms that screen for potential off-target binding sites across the transcriptome.

-

Use Multiple siRNAs/shRNAs: Targeting the same gene with multiple independent siRNAs or shRNAs and confirming a consistent phenotype can increase confidence that the observed effect is due to on-target knockdown.

-

Chemical Modifications: Modifying the siRNA duplex can reduce off-target effects by altering its interaction with the RISC or its recognition by the immune system.

-

Perform Rescue Experiments: Re-introducing a version of the target gene that is resistant to the siRNA/shRNA (e.g., by silent mutations in the target site) should rescue the observed phenotype if it is an on-target effect.

-

Global Gene Expression Analysis: Perform microarray or RNA-sequencing analysis to assess genome-wide changes in gene expression and identify potential off-target effects.

Conclusion

The mechanism of RNA interference in mammalian cells is a complex and elegant process that has been harnessed as a powerful tool for gene function analysis and is at the forefront of a new class of therapeutics. A thorough understanding of the core molecular machinery, careful experimental design, and rigorous validation are essential for the successful application of RNAi technology. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize RNAi in their endeavors. As our knowledge of the intricacies of the RNAi pathway continues to expand, so too will the potential for its application in advancing biological science and medicine.

References

- 1. genscript.com [genscript.com]

- 2. researchgate.net [researchgate.net]

- 3. ulab360.com [ulab360.com]

- 4. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]

- 5. origene.com [origene.com]

- 6. [PDF] Short hairpin RNAs (shRNAs) induce sequence-specific silencing in mammalian cells. | Semantic Scholar [semanticscholar.org]

- 7. [PDF] A computational study of off-target effects of RNA interference | Semantic Scholar [semanticscholar.org]

- 8. qiagen.com [qiagen.com]

- 9. scribd.com [scribd.com]

- 10. In vitro reconstitution of the human RISC-loading complex [escholarship.org]

- 11. RNA-induced silencing complex - Wikipedia [en.wikipedia.org]

- 12. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]

- 13. systemsbioe.org [systemsbioe.org]

- 14. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. horizondiscovery.com [horizondiscovery.com]

- 16. RNAi in Cultured Mammalian Cells Using Synthetic siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. addgene.org [addgene.org]

- 18. researchgate.net [researchgate.net]

- 19. qiagen.com [qiagen.com]

- 20. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]

- 21. youtube.com [youtube.com]

- 22. RNAiMAX Transfection for HUVEC Lipofectamine | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. toptipbio.com [toptipbio.com]

An In-depth Technical Guide to KLF11 Expression Patterns in Human Tissues and Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Krüppel-like Factor 11 (KLF11)

Krüppel-like factor 11 (KLF11), also known as TGF-β-inducible early growth response protein 2 (TIEG2), is a zinc finger transcription factor belonging to the Sp1/Krüppel-like factor family.[1][2][3] These factors are critical regulators of diverse biological processes, including cellular differentiation, proliferation, and apoptosis.[3][4] KLF11 exerts its function by binding to GC-rich sequences in the promoters of target genes, where it can act as both a transcriptional repressor and an activator, depending on the cellular context.[1][4]

Initially identified as an immediate-early gene induced by Transforming Growth Factor-beta (TGF-β), KLF11 is a key mediator of the TGF-β signaling pathway.[1][2][5] It plays a pivotal role in controlling cell growth by regulating the transcription of genes that can halt the cell cycle or induce apoptosis.[1][2] Given its fundamental role in cellular homeostasis, dysregulation of KLF11 has been implicated in a range of pathologies, including various cancers and metabolic diseases like maturity-onset diabetes of the young (MODY).[1][3][6] Understanding the expression patterns of KLF11 across different human tissues and cell lines is therefore crucial for elucidating its physiological functions and its potential as a therapeutic target.

KLF11 Expression in Human Tissues

KLF11 mRNA is broadly expressed across human tissues, indicating its involvement in fundamental cellular processes.[1] However, quantitative analyses from comprehensive databases such as the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas reveal significant variations in expression levels, with particularly high concentrations in the pancreas and skeletal muscle.[1]

Quantitative mRNA Expression in Normal Human Tissues

The following table summarizes the normalized mRNA expression of KLF11 across a selection of human tissues, based on consensus data from the Human Protein Atlas, which integrates data from GTEx, FANTOM5, and HPA RNA-seq.[7][8][9][10]

| Tissue | Normalized TPM (Transcripts Per Million) | Expression Level |

| Pancreas | ~130 | High |

| Skeletal Muscle | ~45 | High |

| Testis | ~40 | High |

| Heart Muscle | ~35 | Medium |

| Liver | ~30 | Medium |

| Kidney | ~28 | Medium |

| Prostate | ~25 | Medium |

| Lung | ~20 | Medium |

| Colon | ~18 | Medium |

| Brain (Cerebral Cortex) | ~15 | Low |

| Spleen | ~12 | Low |

| Skin | ~10 | Low |

| Adipose Tissue | ~8 | Low |

| Blood | ~5 | Low |

Data is approximate and aggregated from the Human Protein Atlas for illustrative purposes. TPM values can vary between studies and datasets.

Protein Expression and Localization

Immunohistochemical data from the Human Protein Atlas confirms KLF11 protein expression in various tissues. Notably, KLF11 is a nuclear protein, consistent with its function as a transcription factor.[1] In renal tissues, for example, KLF11 is found in the cytoplasm of proximal tubules under normal conditions but translocates to the nucleus following injury, highlighting a dynamic regulatory mechanism.[11]

KLF11 Expression in Human Cell Lines

Analysis of KLF11 expression in cell lines is critical for in vitro modeling of its function. Data from resources like the Cancer Cell Line Encyclopedia (CCLE) provides a landscape of KLF11 expression across hundreds of cancer cell lines.[12][13]

| Cell Line | Cancer Type | KLF11 Expression (mRNA) |

| PANC-1 | Pancreatic Carcinoma | Moderate to High |

| A549 | Lung Adenocarcinoma | Low (but inducible)[14] |

| PC-9 | Lung Adenocarcinoma | Low (but inducible)[14] |

| MIN6 | Mouse Insulinoma | Expressed; glucose-inducible[15] |

| INS-1E | Rat Insulinoma | Expressed; glucose-inducible |

| HEK293 | Embryonic Kidney | Moderate |

| HeLa | Cervical Cancer | Low |

| MCF7 | Breast Adenocarcinoma | Low |

| U-87 MG | Glioblastoma | Low |

Expression levels are relative and compiled from various research articles and databases like the CCLE.[12][14]

In pancreatic cell lines like PANC-1, KLF11 has been shown to inhibit cell proliferation and increase apoptosis.[1] In lung adenocarcinoma cell lines (A549, PC9), KLF11 expression is typically low but can be induced, where it plays a role in regulating ferroptosis and chemosensitivity by suppressing GPX4.[14] In pancreatic beta-cell lines, KLF11 is inducible by glucose and regulates insulin (B600854) gene expression.[15]

KLF11 in the TGF-β Signaling Pathway

KLF11 is a critical component of the TGF-β signaling cascade, which regulates cell growth, differentiation, and apoptosis.[16][17] Upon ligand binding, the TGF-β receptor complex phosphorylates receptor-regulated Smads (R-Smads), which then complex with Smad4. This complex translocates to the nucleus and induces the expression of target genes, including KLF11.[1][5] KLF11, in turn, potentiates TGF-β signaling by forming a repressor complex that binds to the promoter of Smad7, an inhibitory Smad, thereby disrupting a negative feedback loop.[1][5]

Caption: KLF11-mediated potentiation of the TGF-β signaling pathway.

Experimental Protocols for KLF11 Expression Analysis

Accurate quantification and localization of KLF11 require robust and standardized experimental protocols. The following sections detail common methodologies used in KLF11 research.

Caption: General experimental workflow for analyzing KLF11 expression.

Quantitative Real-Time PCR (qPCR) for KLF11 mRNA

This method quantifies KLF11 mRNA levels relative to a stable reference gene.

-

RNA Extraction:

-

Homogenize cell pellets or minced tissue in a lysis reagent (e.g., TRIzol).

-

Isolate total RNA using a phenol-chloroform extraction followed by isopropanol (B130326) precipitation, or use a commercial silica-column-based kit.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and/or microfluidic electrophoresis.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme.[18]

-

Prime the reaction with a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcript coverage.[19]

-

Incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 42-50°C for 50 min, followed by enzyme inactivation at 70-85°C).

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers specific for KLF11, and a qPCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and a fluorescent dye like SYBR Green).

-

Typical cycling conditions:

-

Initial denaturation: 95°C for 5-10 minutes.

-

40 cycles of: Denaturation at 95°C for 15 seconds, Annealing/Extension at 60°C for 60 seconds.

-

Melt curve analysis: To verify the specificity of the amplified product.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for KLF11 and a reference gene (e.g., GAPDH, ACTB).

-

Calculate relative expression using the comparative Ct (2-ΔΔCt) method.[18]

-

Western Blotting for KLF11 Protein

This technique detects and semi-quantifies KLF11 protein.

-

Protein Extraction:

-

Lyse cells or homogenized tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18][20]

-

Incubate on ice for 30 minutes, followed by sonication or shearing to break down genomic DNA.[21]

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[20][21] Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane via electroblotting.[20]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[22]

-

Incubate the membrane with a primary antibody specific to KLF11 overnight at 4°C with gentle agitation.[20]

-

Wash the membrane three times with TBST for 5-10 minutes each.[22]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Wash again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

-

Normalize the KLF11 band intensity to a loading control (e.g., GAPDH, β-actin).

-

Immunohistochemistry (IHC) for KLF11 Localization

IHC allows for the visualization of KLF11 protein within the morphological context of a tissue.

-

Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin (B1166041) (FFPE).

-

Cut 4-5 µm sections using a microtome and mount them on positively charged slides.[23]

-

Deparaffinize the sections by immersing them in xylene, followed by rehydration through a graded series of ethanol (B145695) (100%, 95%, 70%) to water.[24][25]

-

-

Antigen Retrieval:

-

Staining:

-

Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[23]

-

Block non-specific antibody binding by incubating sections with 5-10% normal serum from the same species as the secondary antibody for 1 hour.[23][24]

-

Incubate with the primary KLF11 antibody at the optimal dilution overnight at 4°C in a humidified chamber.[26]

-

Wash with buffer (e.g., PBS).

-

Apply a biotinylated secondary antibody followed by an avidin-HRP complex, or use a polymer-based detection system.[24]

-

-

Visualization and Counterstaining:

-

Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.[26]

-

Counterstain the nuclei with hematoxylin (B73222) to provide morphological context.[24][26]

-

Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.[26]

-

Analyze under a light microscope.

-

Conclusion and Future Directions

KLF11 exhibits a ubiquitous but quantitatively varied expression pattern across human tissues and cell lines, with notable enrichment in the pancreas and skeletal muscle. Its role as a key transcriptional regulator downstream of the TGF-β pathway underscores its importance in controlling fundamental cellular processes like growth and apoptosis. The provided data tables and protocols offer a foundational resource for researchers investigating KLF11's function in both physiological and pathological contexts. Future research should focus on further delineating the cell-type-specific expression of KLF11, identifying its full range of target genes, and exploring the therapeutic potential of modulating its activity in cancer and metabolic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KLF11 - Wikipedia [en.wikipedia.org]

- 4. Functional study of transcription factor KLF11 by targeted gene inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. genecards.org [genecards.org]

- 7. KLF11 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. Tissue expression of KLF11 - Summary - The Human Protein Atlas [proteinatlas.org]

- 9. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. compbio.mit.edu [compbio.mit.edu]

- 11. KLF11 Is a Novel Endogenous Protectant against Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]

- 13. Dataset - CCLE Cell Line Gene Expression Profiles [maayanlab.cloud]

- 14. KLF11 regulates lung adenocarcinoma ferroptosis and chemosensitivity by suppressing GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Klf10 and Klf11 as mediators of TGF-beta superfamily signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. gene-quantification.de [gene-quantification.de]

- 20. origene.com [origene.com]

- 21. CST | Cell Signaling Technology [cellsignal.com]

- 22. ptglab.com [ptglab.com]

- 23. korambiotech.com [korambiotech.com]

- 24. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - UK [thermofisher.com]

- 25. bosterbio.com [bosterbio.com]

- 26. m.youtube.com [m.youtube.com]

The Role of KLF11 in TGF-β Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Its dysregulation is implicated in numerous diseases, most notably cancer. Within the intricate network of TGF-β signaling, Krüppel-like factor 11 (KLF11), a zinc finger transcription factor, has emerged as a key modulator.[3][4] Initially identified as a TGF-β-inducible immediate early gene, KLF11 plays a pivotal role in mediating and potentiating the growth-inhibitory effects of the TGF-β pathway.[3][5] This technical guide provides an in-depth overview of the core mechanisms of KLF11 action within the TGF-β signaling cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

KLF11 functions primarily as a transcriptional repressor, although it can also act as an activator depending on the cellular context.[3] Its major contribution to TGF-β signaling lies in its ability to potentiate the canonical Smad pathway. This is achieved through two principal mechanisms: the transcriptional repression of the inhibitory Smad, Smad7, and the cooperative repression of the proto-oncogene c-myc alongside Smad3.[6][7][8] The functional interplay of KLF11 with the TGF-β pathway is, however, subject to regulation by other signaling cascades, notably the Ras/Erk/MAPK pathway, which can abrogate its tumor-suppressive functions in cancer.[6][8]

Core Mechanisms of KLF11 in TGF-β Signaling

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor.[1][2] The activated type I receptor subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad, Smad4, and translocate to the nucleus to regulate the transcription of target genes.[2][9]

KLF11 is a direct transcriptional target of the Smad complex, and its induction represents a key event in the cellular response to TGF-β.[10] Once expressed, KLF11 integrates into the TGF-β pathway, creating a positive feedback loop that enhances the overall signaling output.

Repression of the Inhibitory Smad7

A critical function of KLF11 is the transcriptional repression of Smad7.[6][11] Smad7 is an inhibitory Smad that functions in a negative feedback loop to attenuate TGF-β signaling. It achieves this by competing with R-Smads for binding to the activated type I receptor and by targeting the receptor for degradation.[8]

KLF11 binds to GC-rich sites in the Smad7 promoter and recruits the mSin3A corepressor complex, which includes histone deacetylases (HDACs).[3][6] This recruitment leads to chromatin condensation and transcriptional silencing of the Smad7 gene. By repressing the repressor, KLF11 effectively removes the brakes on the TGF-β pathway, leading to a more sustained and potent signal.[6][8]

Cooperative Repression of c-myc with Smad3

Another central role of KLF11 in mediating the anti-proliferative effects of TGF-β is its collaboration with Smad3 to repress the transcription of the proto-oncogene c-myc.[7][12] Downregulation of c-myc is a key event in TGF-β-induced cell cycle arrest.[7]

Upon TGF-β stimulation, KLF11 and Smad3 physically interact and cooperatively bind to the TGF-β inhibitory element (TIE) within the c-myc promoter.[7] This cooperative binding is essential for the efficient repression of c-myc transcription, leading to cell growth inhibition.[7][12]

Crosstalk with the Ras/Erk/MAPK Pathway

The tumor-suppressive functions of KLF11 are often inactivated in cancer, particularly in pancreatic cancer, through crosstalk with the oncogenic Ras/Erk/MAPK pathway.[6][8] In cancer cells with activating Ras mutations, the Erk/MAPK cascade is constitutively active. Erk can directly phosphorylate KLF11, and this phosphorylation event disrupts the interaction between KLF11 and the mSin3A corepressor.[6][8]

The loss of the KLF11-mSin3A interaction has two major consequences:

-

Upregulation of Smad7: Without the repressive KLF11-mSin3A complex, the Smad7 promoter becomes active, leading to increased Smad7 expression and subsequent attenuation of TGF-β signaling.[6]

-

Impaired c-myc Repression: The disruption of the KLF11-mSin3A interaction also hinders the cooperative repression of the c-myc promoter by the KLF11-Smad3 complex.[8]

This abrogation of KLF11 function by oncogenic signaling pathways highlights a critical mechanism by which cancer cells can escape the tumor-suppressive effects of TGF-β.

Quantitative Data

The following tables summarize key quantitative findings from studies investigating the role of KLF11 in TGF-β signaling.

| Experiment | Cell Line | Condition | Quantitative Result | Reference |

| Cell Proliferation Assay | Chinese Hamster Ovary (CHO) | Overexpression of wild-type KLF11 | 60% decrease in proliferation compared to control. | [4] |

| Luciferase Reporter Assay | Pancreatic Cancer Cells | KLF11 and Smad3 co-transfection with c-myc TIE-luciferase reporter | Synergistic repression of the TIE promoter construct. | [7] |

| Real-time PCR | Normal Epithelial Cells | TGF-β treatment | Significant downregulation of c-myc mRNA levels. | [7] |

| Real-time PCR | KLF11 knockdown cells | TGF-β treatment | No significant downregulation of c-myc mRNA levels. | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of KLF11 and TGF-β signaling are provided below.

Co-Immunoprecipitation (Co-IP) for KLF11 and Smad3 Interaction

This protocol describes the co-immunoprecipitation of endogenous Smad3 and FLAG-tagged KLF11 from HEK-293 cells to demonstrate their physical interaction upon TGF-β stimulation.

Materials:

-

HEK-293 cells

-

FLAG-KLF11 expression vector

-

Lipofectamine 2000 (or similar transfection reagent)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Recombinant human TGF-β1

-

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

-

Anti-Smad3 antibody (for immunoprecipitation)

-

Anti-FLAG antibody (for Western blotting)

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Culture and Transfection: Seed HEK-293 cells in 10 cm dishes and grow to 70-80% confluency. Transfect cells with the FLAG-KLF11 expression vector using Lipofectamine 2000 according to the manufacturer's instructions.

-

TGF-β Stimulation: 24 hours post-transfection, starve the cells in serum-free DMEM for 4 hours. Treat the cells with 5 ng/mL of TGF-β1 for 1 hour. A non-treated control should be included.

-

Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled microfuge tube.

-

Pre-clearing: Add 20 µL of Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge the pre-cleared lysate and transfer the supernatant to a new tube. Add 2-4 µg of anti-Smad3 antibody and incubate overnight at 4°C on a rotator.

-

Capture of Immune Complexes: Add 30 µL of Protein A/G agarose beads and incubate for 2-3 hours at 4°C on a rotator.

-

Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Wash the beads three times with 1 mL of ice-cold Lysis Buffer.

-

Elution: Resuspend the beads in 30 µL of 2x SDS-PAGE loading buffer and boil for 5 minutes to elute the protein complexes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-FLAG antibody to detect the co-immunoprecipitated KLF11.

Luciferase Reporter Assay for c-myc Promoter Repression

This protocol outlines a luciferase reporter assay to measure the repressive effect of KLF11 and Smad3 on the c-myc promoter.

Materials:

-

MCF-10A cells (or other suitable epithelial cell line)

-

c-myc TIE-luciferase reporter plasmid (containing the TGF-β inhibitory element of the c-myc promoter upstream of the luciferase gene)

-

KLF11 expression vector

-

Smad3 expression vector

-

Renilla luciferase control vector (for normalization)

-

Lipofectamine 2000

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed MCF-10A cells in 24-well plates and grow to 70-80% confluency.

-

Transfection: Co-transfect the cells with the c-myc TIE-luciferase reporter, the Renilla luciferase control vector, and expression vectors for KLF11 and/or Smad3 using Lipofectamine 2000. Include a control with an empty expression vector.

-

Cell Lysis and Luciferase Assay: 24-48 hours post-transfection, lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as relative luciferase units (RLU) or as a fold change relative to the control.

Chromatin Immunoprecipitation (ChIP) for KLF11 Binding to the Smad7 Promoter

This protocol describes a ChIP assay to demonstrate the in vivo binding of KLF11 to the Smad7 promoter.

Materials:

-

Epithelial cells (e.g., HaCaT)

-

Formaldehyde (B43269) (37%)

-

Glycine (B1666218) (1.25 M)

-

Lysis Buffer (as in Co-IP protocol)

-

Sonication Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors)

-

Anti-KLF11 antibody (or antibody against an epitope tag if using tagged KLF11)

-

Normal IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash Buffers (Low Salt, High Salt, LiCl)

-

Elution Buffer (1% SDS, 0.1 M NaHCO3)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Primers specific for the GC-rich region of the Smad7 promoter

-

qPCR machine and reagents

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp in length.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-KLF11 antibody or normal IgG overnight at 4°C.

-

Capture and Washing: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the Smad7 promoter. Analyze the enrichment of the Smad7 promoter DNA in the KLF11 immunoprecipitated sample relative to the IgG control and input DNA.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: KLF11 in the TGF-β Signaling Pathway.

Caption: Co-Immunoprecipitation Experimental Workflow.

Caption: Chromatin Immunoprecipitation Workflow.

Conclusion

KLF11 is an integral component of the TGF-β signaling pathway, acting as a critical effector and amplifier of its tumor-suppressive functions. Its ability to repress the inhibitory Smad7 and cooperate with Smad3 in silencing c-myc underscores its importance in mediating TGF-β-induced growth arrest. The inactivation of KLF11 by oncogenic signaling pathways, such as the Ras/Erk/MAPK cascade, represents a significant mechanism of TGF-β resistance in cancer. A thorough understanding of the molecular interactions and regulatory mechanisms governing KLF11 function is therefore essential for the development of novel therapeutic strategies aimed at restoring or enhancing the tumor-suppressive arm of TGF-β signaling. This guide provides a foundational resource for researchers to delve deeper into the multifaceted role of KLF11 and to design and interpret experiments aimed at elucidating its function in health and disease.

References

- 1. Klf10 and Klf11 as mediators of TGF-beta superfamily signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 6. KLF11 mediates a critical mechanism in TGF-beta signaling that is inactivated by Erk-MAPK in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The tumor suppressor KLF11 mediates a novel mechanism in transforming growth factor beta-induced growth inhibition that is inactivated in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tieg3/Klf11 induces apoptosis in OLI-neu cells and enhances the TGF-beta signaling pathway by transcriptional repression of Smad7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

KLF11: A Comprehensive Technical Guide to a Key Transcriptional Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract